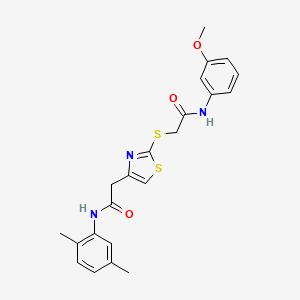

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-7-8-15(2)19(9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDZQDFIFFGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.45 g/mol. The structural features include a thiazole ring, an acetamide group, and methoxy and dimethyl substitutions on the phenyl rings. These modifications are crucial for its biological activity.

Research indicates that thiazole derivatives often influence several biological pathways, including:

- Antioxidant Activity : Thiazole compounds have been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : Some thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings from studies on thiazole derivatives related to the compound's biological activities:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives on SH-SY5Y cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, showcasing their potential in neuroprotection .

- Anticancer Potential : Another study evaluated a series of thiazole derivatives against A549 and MCF7 cancer cell lines. The results revealed that certain modifications on the thiazole ring enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is , with a molecular weight of approximately 441.6 g/mol . The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:

- A related compound exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 75% .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for similar structures .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression. For example, certain thiazole derivatives have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study published in ACS Omega reported that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the structure-activity relationship (SAR), emphasizing how modifications to the thiazole ring can enhance anticancer activity .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study provided detailed MIC values and suggested potential mechanisms of action involving membrane disruption .

Q & A

Q. What are the common synthetic routes for preparing this acetamide derivative and its analogs?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Chloroacetylation : Reacting a hydroxyl-substituted intermediate (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to form a chloroacetylated intermediate .

- Thioether Formation : Coupling the chloroacetylated product with a thiol-containing moiety (e.g., 2-((3-methoxyphenyl)amino)-2-oxoethanethiol) via nucleophilic substitution.

- Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine to link the thiazole-thioether intermediate to the 2,5-dimethylphenyl group .

Key Parameters : Reaction completion is monitored via TLC, and products are purified via recrystallization or column chromatography.

Q. How can reaction completion be monitored during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Widely used to track reaction progress by comparing spots of reactants and products under UV light or iodine staining. For example, in the synthesis of thiazolidinedione derivatives, TLC (eluent: ethyl acetate/hexane) confirmed the disappearance of starting materials .

- Spectroscopic Techniques : Intermediate isolation followed by ¹H NMR can verify structural integrity. For instance, the appearance of a singlet for the methylene group (-CH₂-) in the acetamide moiety at δ 3.8–4.2 ppm indicates successful coupling .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming substituent environments. For example:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₄N₃O₃S: calculated 410.1534, observed 410.1538) .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches at ~1650–1680 cm⁻¹ and thioether C-S bonds at ~600–700 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance metabolic stability but may reduce solubility. For example, replacing a methoxy group with a cyano group increased cytotoxicity in radiotherapy sensitizers .

- Bulky substituents (e.g., biphenyl) can hinder target binding, as seen in analogs with reduced hypoglycemic activity .

- Structure-Activity Relationship (SAR) : Systematic modification of the 3-methoxyphenyl group (e.g., replacing it with 4-cyanophenyl) followed by in vitro assays (e.g., IC₅₀ measurements) identifies optimal pharmacophores .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:

- Intermolecular Interactions : X-ray crystallography reveals N–H⋯N and N–H⋯O hydrogen bonds forming R₂²(8) or R₂²(10) motifs, which stabilize the crystal lattice. For example:

- In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N bonds create infinite 1D chains along the [100] axis .

- Steric repulsion between the dichlorophenyl and thiazolyl groups results in a dihedral angle of 79.7°, affecting molecular conformation .

Implications : These interactions influence solubility and melting points, critical for formulation studies.

Q. How can carbodiimide coupling agents optimize amide bond formation?

Methodological Answer:

- Reaction Conditions :

- Use EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- A 1:1 molar ratio of carboxylic acid to amine ensures high yield (e.g., 65–75% for 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) .

- Workup : Post-reaction, the mixture is washed with NaHCO₃ to remove unreacted acid, followed by brine to eliminate residual base.

Q. What strategies improve the yield of thiazole-containing acetamides?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while glacial acetic acid under reflux accelerates cyclization .

- Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediate to thiol reagent maximizes conversion, as demonstrated in hypoglycemic derivative synthesis (yield: 51–65%) .

- Temperature Control : Room-temperature stirring for 12–24 hours prevents decomposition of heat-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.